4-(Trifluoromethyl)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHXQQJDMHKGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232117 | |

| Record name | Benzenesulfonamide, p-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-43-3 | |

| Record name | 4-(Trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, p-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)benzenesulfonamide: Properties, Structure, and Applications

Introduction

4-(Trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide that has emerged as a cornerstone building block in modern medicinal and agricultural chemistry. Its strategic combination of a sulfonamide moiety and a trifluoromethyl-substituted phenyl ring imparts a unique set of physicochemical properties that are highly sought after in the design of bioactive molecules. The strong electron-withdrawing nature of the trifluoromethyl group, coupled with the hydrogen bonding capabilities of the sulfonamide, allows for significant modulation of a compound's metabolic stability, lipophilicity, and target binding affinity.

This guide provides an in-depth exploration of the chemical and structural properties of this compound, details its synthesis, and examines its critical role as a synthetic intermediate. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are defined by its molecular structure, which features a benzene ring substituted at the 1- and 4-positions with a sulfonamide (-SO₂NH₂) group and a trifluoromethyl (-CF₃) group, respectively.

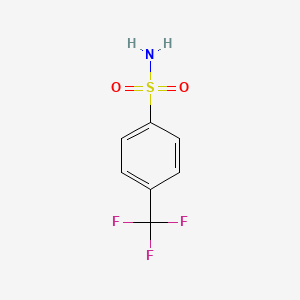

Caption: 2D Structure of this compound.

This structural arrangement dictates the compound's key physicochemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 830-43-3 | [1][2] |

| Molecular Formula | C₇H₆F₃NO₂S | [1][2] |

| Molecular Weight | 225.19 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Melting Point | 175-180 °C | [1][3] |

| Boiling Point | 304.8 ± 52.0 °C (Predicted) | [3] |

| Density | 1.482 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.64 - 9.68 | [3] |

| Solubility | Soluble in Methanol | [3] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

| Technique | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to be simple and characteristic. The two aromatic protons ortho to the -SO₂NH₂ group and the two protons ortho to the -CF₃ group will appear as two distinct doublets in the aromatic region (typically δ 7.5-8.5 ppm), showing coupling to each other (an AA'BB' system). The two protons on the sulfonamide nitrogen (-NH₂) will typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. |

| ¹³C NMR | The carbon NMR will show four signals for the aromatic carbons due to the molecule's symmetry. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the strong electron-withdrawing effects of both substituents. |

| ¹⁹F NMR | The fluorine NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the -CF₃ group. For related compounds like 4-(Trifluoromethyl)benzyl methanesulfonate, this signal appears around -62.8 ppm (relative to CFCl₃).[4] |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands. Key frequencies include N-H stretching for the sulfonamide group (around 3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (around 1350 and 1160 cm⁻¹, respectively), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region). |

| Mass Spectrometry | Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would involve the loss of SO₂NH₂ or related fragments. |

Synthesis Methodology

This compound is most commonly prepared from its corresponding sulfonyl chloride precursor, 4-(Trifluoromethyl)benzenesulfonyl chloride. The synthesis is a two-step process starting from (4-trifluoromethyl)aniline.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Amination of 4-(Trifluoromethyl)benzenesulfonyl Chloride

This protocol describes the final, critical step in the synthesis. The causality behind this choice is its high efficiency and the use of readily available reagents. Anhydrous conditions for the sulfonyl chloride are crucial to prevent hydrolysis, which would form the corresponding sulfonic acid and reduce yield.[5]

-

Reaction Setup: To a solution of 4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF), add concentrated aqueous ammonia (e.g., 28-30% NH₃, ~5-10 eq) dropwise at 0 °C with vigorous stirring.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the solvent (THF) is removed under reduced pressure. The resulting aqueous slurry is diluted with water and acidified (e.g., with 1M HCl) to precipitate the product.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its role as a versatile intermediate for introducing the 4-(trifluoromethyl)phenylsulfonyl moiety into larger molecules. This group is a privileged scaffold in medicinal chemistry.

The Role of the Trifluoromethyl Group

The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, which increases the in vivo half-life of a drug.

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the group can alter the pKa of nearby functionalities and create favorable dipole or electrostatic interactions with target proteins, enhancing binding affinity and selectivity.

The Role of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore.

-

Hydrogen Bonding: It is a versatile hydrogen bond donor (N-H) and acceptor (S=O), enabling strong and specific interactions with amino acid residues in the active site of a target protein.

-

Zinc-Binding Group: In metalloenzymes such as carbonic anhydrases, the sulfonamide group acts as a potent zinc-binding group, coordinating to the catalytic zinc ion and inhibiting enzyme activity. This is a foundational principle in the design of diuretic and anti-glaucoma drugs.[6]

Case Study: Selective COX-2 Inhibition

A prominent example illustrating the importance of the 4-(substituted)benzenesulfonamide scaffold is the drug Celecoxib, a selective COX-2 inhibitor.[1] Celecoxib's structure is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Although the substitution pattern is different, the underlying principle is the same. The benzenesulfonamide moiety is crucial for its mechanism of action. The active site of the COX-2 enzyme has a larger, more accommodating hydrophobic side pocket compared to the COX-1 isoform. The trifluoromethyl-containing phenyl group of Celecoxib fits into this side pocket, anchoring the inhibitor and leading to selective inhibition.[7] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[7][8]

Caption: Selective binding of a trifluoromethyl-benzenesulfonamide analog in COX-2.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery and development. Its structure is a testament to the power of fluorine chemistry in modulating biological activity. The trifluoromethyl group provides metabolic robustness and enhanced binding properties, while the sulfonamide group offers crucial hydrogen bonding and active-site targeting capabilities. A thorough understanding of its chemical properties, synthesis, and the structure-activity relationships it enables is essential for scientists aiming to design the next generation of targeted therapeutics and advanced agrochemicals.

References

-

Sigma-Aldrich. This compound 97%.

-

Patsnap Synapse. What is the mechanism of Celecoxib? (2024-07-17).

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

-

National Center for Biotechnology Information. Celecoxib. StatPearls Publishing; 2024 Jan-.

-

ChemicalBook. This compound CAS 830-43-3.

-

Whittington, D. et al. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem. 2017 Jan 17; 12(2): 143–152.

-

Thorn, C. F. et al. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenet Genomics. 2010 Apr; 20(4): 265–271.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.

-

PubChem. This compound.

-

Chem-Impex. This compound.

-

Thermo Fisher Scientific. This compound, 97%.

Sources

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 830-43-3 [chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

Spectroscopic data (NMR, IR, MS) of 4-(Trifluoromethyl)benzenesulfonamide

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₆F₃NO₂S), a key building block in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity assessment of this compound. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an authoritative resource for the characterization of this and structurally related sulfonamides.

Introduction: The Molecular Profile

This compound is a white crystalline solid with a molecular weight of 225.19 g/mol .[1][2][3] Its structure is characterized by a para-substituted benzene ring bearing a sulfonamide (-SO₂NH₂) group and a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of both substituents significantly influences the electronic environment of the aromatic ring and imparts unique chemical properties, making it a valuable intermediate in organic synthesis.[1] Accurate and thorough spectroscopic characterization is paramount to confirm its identity and ensure its suitability for downstream applications.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Data Summary: MS

| m/z | Proposed Ion | Formula | Notes |

| 226 | [M+H]⁺ | [C₇H₇F₃NO₂S]⁺ | Protonated molecular ion (ESI). |

| 225 | [M]⁺˙ | [C₇H₆F₃NO₂S]⁺˙ | Molecular ion (EI). [2] |

| 162 | [M+H - SO₂]⁺ | [C₇H₇F₃N]⁺ | Loss of sulfur dioxide from the protonated molecule. [4][5] |

| 161 | [CF₃-C₆H₄-NH₂]⁺˙ | [C₇H₆F₃N]⁺˙ | 4-(Trifluoromethyl)aniline radical cation. [6] |

| 145 | [CF₃-C₆H₄]⁺ | [C₇H₄F₃]⁺ | Loss of the amine radical from the aniline fragment. [2] |

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a Q-TOF or Ion Trap) equipped with an electrospray ionization (ESI) source.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 column to ensure purity before MS analysis. Use a simple gradient of water and acetonitrile (both with 0.1% formic acid) to elute the compound.

-

MS Acquisition (Positive Mode):

-

Set the ESI source parameters: capillary voltage ~3.5-4.5 kV, nebulizer gas (N₂) pressure ~30-40 psi, drying gas flow ~8-10 L/min, and temperature ~300-350 °C.

-

Acquire full scan mass spectra from m/z 50 to 500 to identify the [M+H]⁺ ion.

-

Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 226) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

-

Integrated Analysis Workflow

No single technique provides a complete structural picture. The power of modern analytical chemistry lies in the integration of multiple spectroscopic methods. The workflow below illustrates a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

This integrated approach ensures trustworthiness. The molecular weight from MS confirms the elemental composition. IR confirms the presence of the key sulfonamide and trifluoromethyl functional groups. Finally, NMR provides the definitive map of the atomic connectivity, confirming the para-substitution pattern and completing the structural puzzle.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [7]* Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7][8]Avoid inhalation of dust and contact with skin and eyes. [7]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists. [7]

References

-

Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

-

Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 850-7. [Link]

-

Perera, I., & Kallow, W. (2008). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Yao, Y., et al. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 79(17), 7813-7821. [Link]

-

Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

-

Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303. [Link]

-

Starynowicz, P., et al. (2018). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

-

Wang, C., et al. (2013). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. [Link]

-

Lebel, O., et al. (2016). Electronic Supplementary Information (ESI) for: Online NMR spectroscopy for the safe and facile optimization of continuous-flow chemical processes. Royal Society of Chemistry. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Retrieved January 11, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. Retrieved January 11, 2026, from [Link]

-

Chen, K., et al. (2015). Supporting Information for Palladium-Catalyzed Decarboxylative Trifluoromethylation of Benzoic Acids. Angewandte Chemie. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6F3NO2S | CID 70018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 830-43-3 [sigmaaldrich.com]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

4-(Trifluoromethyl)benzenesulfonamide CAS number 830-43-3 information

An In-Depth Technical Guide to 4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3)

Introduction

This compound is a highly versatile organofluorine compound that has garnered significant attention across multiple scientific disciplines. Its unique molecular architecture, combining a stable trifluoromethyl group with a reactive sulfonamide moiety, makes it a valuable building block and intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The trifluoromethyl group enhances biological activity and selectivity, while the sulfonamide functional group allows for strong hydrogen bonding, crucial for optimizing drug efficacy.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application.

Core Compound Identifiers

| Property | Value | Source |

| CAS Number | 830-43-3 | [1] |

| Molecular Formula | C₇H₆F₃NO₂S | [1] |

| Molecular Weight | 225.19 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | α,α,α-Trifluorotoluene-4-sulfonamide | [1] |

| InChI Key | TVHXQQJDMHKGGK-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N | [3] |

Physical Properties

| Property | Value | Source |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 179 - 183 °C[1], 175-180 °C (lit.)[4][5] | |

| Purity | ≥ 97-98% (HPLC) | [1][4] |

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of this compound.

| Spectrum Type | Key Peaks / Information | Source |

| GC-MS | Molecular Ion (M⁺): 225 m/z | [3] |

| FTIR (KBr) | Confirms presence of -SO₂NH₂ and C-F bonds | [3] |

| FT-Raman | Provides data on molecular vibrations | [3] |

The Science of the Structure: Key Functional Groups

The utility of this compound is derived from the distinct properties of its two primary functional groups. The interplay between the electron-withdrawing trifluoromethyl group and the hydrogen-bonding sulfonamide moiety dictates its chemical behavior and biological activity.

The Trifluoromethyl (-CF₃) Group: An Enhancer of Performance

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to profoundly alter a molecule's biological profile.[6] Its inclusion at the para-position of the benzenesulfonamide core imparts several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase a drug's half-life in the body.[2]

-

Increased Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross biological membranes.[2][6] This is a critical factor for drugs targeting the central nervous system.[2]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the group alters the electronic properties of the aromatic ring, which can influence and enhance binding interactions with target proteins.[2][6]

The Sulfonamide (-SO₂NH₂) Moiety: The Pharmacophore

The sulfonamide group is a well-established pharmacophore critical to the biological activity of numerous drugs.[7][8]

-

Hydrogen Bonding: As a versatile hydrogen bond donor and acceptor, the sulfonamide group can form strong, specific interactions with amino acid residues in the active sites of target enzymes or receptors.[1][2]

-

Bioisosterism: Sulfonamides are often used as bioisosteres for carboxylic acids due to the similar distance between their oxygen atoms, allowing them to mimic similar hydrogen bonding patterns.[8]

-

Improved Physicochemical Properties: Compared to amides, sulfonamides often exhibit increased water solubility, bioavailability, and resistance to hydrolysis.[8]

Caption: Key molecular features and their functional impact.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through well-established and reliable chemical transformations. The most common approach involves a two-step process starting from a suitable trifluoromethyl-substituted benzene derivative.

Primary Synthetic Pathway

The conventional synthesis relies on the preparation of an aryl sulfonyl chloride intermediate, followed by amination.[7][8]

-

Step 1: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride (CAS 2991-42-6). The key intermediate is synthesized via chlorosulfonation of (trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.[8]

-

Step 2: Amination. The resulting 4-(Trifluoromethyl)benzenesulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonia or ammonium hydroxide, in the presence of a base to yield the final this compound product.[7][9]

Caption: Primary synthetic route to this compound.

Experimental Protocol: Synthesis from Sulfonyl Chloride

This protocol is a representative example based on standard methodologies for sulfonamide synthesis.[7]

Objective: To synthesize this compound from 4-(Trifluoromethyl)benzenesulfonyl chloride.

Materials:

-

4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous ammonium hydroxide (28-30%, excess)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: Dissolve 4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like DCM in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Amination: Slowly add an excess of cold aqueous ammonium hydroxide to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a white solid.

Modern Synthetic Approaches & Reactivity

While the classical approach is robust, modern organic synthesis has introduced alternative methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for the synthesis of sulfonamides, offering new routes for constructing the aryl-sulfur bond under milder conditions.[10][11][12]

As a reagent, this compound serves as a precursor for other valuable synthetic tools. For instance, it can be converted to 4-(Trifluoromethyl)benzenesulfonohydrazide, an environmentally friendly reagent used for the sulfonylation of activated alkenes.[13]

Applications in Research and Development

The unique properties of this compound make it a valuable intermediate in several high-value industries.[1][14]

-

Pharmaceutical Development: It is a key building block for synthesizing biologically active molecules.[1] Its derivatives are investigated for a range of therapeutic applications, including inflammation and pain relief, and as potential anticancer and antimicrobial agents through the inhibition of enzymes like carbonic anhydrase IX.[1][2]

-

Agrochemical Chemistry: The compound is an intermediate in the formulation of effective herbicides, fungicides, and pesticides.[1] The trifluoromethyl group enhances the efficacy and stability of these crop protection products.[1]

-

Material Science: It is used in the development of advanced materials, such as specialty polymers and coatings, where it can impart desirable properties like thermal stability and chemical resistance.[1][14]

Safety and Handling

Proper handling of this compound is essential in a laboratory or industrial setting. The following information is summarized from available Safety Data Sheets (SDS).

-

Hazard Classification:

-

Handling Precautions:

-

Storage:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[16][17]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[16][17]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][16]

-

References

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018).

- This compound - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- 4-(Trifluoromethyl)benzenesulfonohydrazide - Enamine. (n.d.).

- Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields - ResearchGate. (n.d.).

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016).

- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024).

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025).

- Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates - PubMed. (n.d.).

- This compound (CAS 830-43-3) Properties | Density, Cp, Viscosity. (n.d.).

- This compound CAS:830-43-3. (n.d.).

- This compound - Safety Data Sheet - ChemicalBook. (2025).

- This compound 97 830-43-3 - Sigma-Aldrich. (n.d.).

- This compound - Synquest Labs. (n.d.).

- This compound | 830-43-3 - Benchchem. (n.d.).

- This compound | C7H6F3NO2S | CID 70018 - PubChem. (n.d.).

- 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide | C7H5F4NO4S2 | CID 25058452. (n.d.).

- This compound | 830-43-3 - ChemicalBook. (2025).

- S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing). (n.d.).

- S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. (n.d.).

- The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide - MySkinRecipes. (n.d.).

- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- This compound | 830-43-3 | TCI ... (n.d.).

- A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats - PubMed. (n.d.).

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020).

- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchGate. (2025).

- 2 - Supporting Information. (n.d.).

- 4-(Trifluoromethoxy)benzenesulfonamide - Chem-Impex. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonyl Chloride, 5 grams. (n.d.).

- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. (n.d.).

- 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonyl chloride 97 2991-42-6 - Sigma-Aldrich. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H6F3NO2S | CID 70018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(トリフルオロメチル)ベンゼンスルホンアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 830-43-3 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. cbijournal.com [cbijournal.com]

- 8. books.rsc.org [books.rsc.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(Trifluoromethyl)benzenesulfonohydrazide - Enamine [enamine.net]

- 14. Wholesale this compound CAS:830-43-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.co.uk [fishersci.co.uk]

Biological activity of 4-(Trifluoromethyl)benzenesulfonamide derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(Trifluoromethyl)benzenesulfonamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a cornerstone in modern medicinal chemistry. We will delve into its diverse biological activities, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical moiety in their work.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The this compound core is a highly valued starting point in pharmaceutical research due to the unique and synergistic properties of its two key functional groups: the sulfonamide (-SO₂NH₂) and the trifluoromethyl (-CF₃).

-

The Sulfonamide Moiety (-SO₂NH₂): This group is a versatile hydrogen bond donor and acceptor, enabling strong, specific interactions with biological targets like enzyme active sites.[1] Its geometry is critical for binding and is a foundational component in numerous approved drugs.[2][3] The sulfonamide group is a key pharmacophore that contributes significantly to the efficacy of these molecules.[1]

-

The Trifluoromethyl Group (-CF₃): Positioned at the para-position, the -CF₃ group profoundly influences the molecule's biological profile.[1] Its strong electron-withdrawing nature enhances the acidity of the sulfonamide proton, potentially altering binding interactions.[1] Crucially, the C-F bond is exceptionally stable, making the -CF₃ group resistant to metabolic degradation and thus increasing the compound's half-life.[1][4] It also increases lipophilicity, which can improve the ability of a compound to cross biological membranes.[1][4]

The combination of these features makes this compound and its derivatives potent modulators of various biological pathways, leading to significant interest in their anticancer, antimicrobial, and anti-inflammatory properties.[1][5]

General Synthetic Approach

The synthesis of this core structure typically relies on robust and well-established organic transformations. A common pathway involves the chlorosulfonation of trifluoromethylbenzene, followed by amination to yield the parent sulfonamide, which can then be further derivatized.

Caption: General synthetic pathway for this compound derivatives.

Anticancer Activity: Targeting Tumor Proliferation and Survival

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and leukemia.[1][6][7]

Mechanism of Action: Carbonic Anhydrase IX Inhibition

A primary mechanism for the anticancer activity of these sulfonamide derivatives is the inhibition of carbonic anhydrase IX (CA IX).[1][6]

-

Causality: In many solid tumors, rapid proliferation leads to hypoxic (low oxygen) conditions. To survive, cancer cells upregulate CA IX, an enzyme that helps maintain intracellular pH by converting CO₂ to bicarbonate and protons.[8] By inhibiting CA IX, sulfonamide derivatives disrupt the cancer cell's ability to manage its pH in the acidic tumor microenvironment, leading to apoptosis (programmed cell death).[6][8] The sulfonamide moiety acts as a crucial zinc-binding group within the enzyme's active site.[1]

Caption: Mechanism of CA IX inhibition by sulfonamide derivatives in cancer.

Experimental Evaluation of Anticancer Activity

A stepwise procedure from in vitro to in vivo experiments is fundamental for evaluating new anticancer agents.[9] In vitro assays offer a cost-effective and high-throughput method for initial screening, allowing for the identification of promising candidates before advancing to more complex and expensive animal models.[9][10]

Caption: Workflow for preclinical evaluation of new anticancer agents.

This protocol determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Causality: An overnight incubation allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility. Opaque plates are required to prevent background from luminescence measurements.

-

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Causality: This duration is typically sufficient to observe significant effects on cell proliferation or viability.

-

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]

This protocol assesses the therapeutic efficacy of a lead compound in a living organism.[11]

-

Animal Model: Use immunocompromised mice (e.g., Athymic Nude or SCID mice) to prevent rejection of human tumor cells.[9][12]

-

Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MDA-MB-231) suspended in Matrigel into the flank of each mouse.

-

Causality: Matrigel provides a scaffold that supports initial tumor growth and vascularization.

-

-

Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the determined dosing schedule.

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of systemic toxicity.

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.

Data Summary: Anticancer Activity

| Compound Derivative | Cell Line | IC₅₀ (µM) | Citation |

| Thiazolone-benzenesulfonamide (4e) | MDA-MB-231 (Breast) | 3.58 | [6] |

| Thiazolone-benzenesulfonamide (4e) | MCF-7 (Breast) | 4.58 | [6] |

| Thiazolone-benzenesulfonamide (4g) | MDA-MB-231 (Breast) | 5.54 | [6] |

| Thiazolone-benzenesulfonamide (4g) | MCF-7 (Breast) | 2.55 | [6] |

| Imidazole-benzenesulfonamide (8) | MDA-MB-231 (Breast) | 20.5 | [7] |

| Imidazole-benzenesulfonamide (8) | IGR39 (Melanoma) | 27.8 | [7] |

Antimicrobial Activity

The sulfonamide scaffold is historically significant in the development of antibacterial agents.[3][13] Derivatives of this compound have continued this legacy, showing broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as some fungi.[2][14][15]

Experimental Evaluation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for its determination.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Summary: Antimicrobial Activity

| Compound Derivative | Microorganism | MIC (µg/mL) | Citation |

| Carboxamide Derivative (4d) | E. coli | 6.72 | [14] |

| Carboxamide Derivative (4h) | S. aureus | 6.63 | [14] |

| Carboxamide Derivative (4f) | B. subtilis | 6.63 | [14] |

| Carboxamide Derivative (4e) | C. albicans | 6.63 | [14] |

| Sulfonamide Derivative (1b) | S. aureus (clinical isolates) | 64 | [3] |

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Certain this compound derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Mechanism of Action: COX Inhibition

-

Causality: The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] Selective inhibition of COX-2 is a highly desirable therapeutic strategy, as it reduces inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1] Molecular docking studies suggest that these sulfonamide derivatives can bind effectively to the active sites of COX enzymes.[1]

Experimental Evaluation: Carrageenan-Induced Rat Paw Edema

This is a classic and reliable in vivo model for evaluating the efficacy of acute anti-inflammatory agents.

-

Animal Model: Use Wistar or Sprague-Dawley rats.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the animals. A standard reference drug, such as Indomethacin, is used for comparison.[16]

-

Induction of Inflammation: After one hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Causality: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory response characterized by edema (swelling).

-

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.

Data Summary: Anti-inflammatory Activity

| Compound Derivative | Dose | Time (h) | Edema Inhibition (%) | Citation |

| Carboxamide Derivative (4a) | Not specified | 1 | 94.69 | [14] |

| Carboxamide Derivative (4a) | Not specified | 2 | 89.66 | [14] |

| Carboxamide Derivative (4a) | Not specified | 3 | 87.83 | [14] |

| Spirotriazolotriazine (1) | 200 mg/kg | 4 | 96.31 | [16] |

| Spirotriazolotriazine (3) | 200 mg/kg | 4 | 99.69 | [16] |

| Indomethacin (Standard) | 10 mg/kg | 4 | 57.66 | [16] |

References

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Google AI Search.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Google AI Search.

- In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71.

- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google AI Search.

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.

- This compound | 830-43-3. (n.d.). Benchchem.

- Synthesis and Anticancer Activity of Some Novel Trifluoromethylquinolines Carrying a Biologically Active Benzenesulfonamide Moiety. (2013). PubMed.

- In vivo screening models of anticancer drugs. (2013). Life Science Journal, 10(4), 1892-1900.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.

- In-vitro Models in Anticancer Screening. (2019).

- The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019).

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PMC - PubMed Central.

- This compound. (n.d.). Chem-Impex.

- 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. (n.d.). PMC - NIH.

- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). JOCPR.

- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI.

- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC - PubMed Central.

- Benzenesulfonamide derivatives of antibacterial activity. (n.d.). ResearchGate.

- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI.

- Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo. (2021). PubMed.

- Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026. (2022). Frontiers.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (n.d.). ScienceOpen.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [mdpi.com]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition† – ScienceOpen [scienceopen.com]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. noblelifesci.com [noblelifesci.com]

- 11. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 12. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Keystone in Modulating Benzenesulfonamide Bioactivity

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of the trifluoromethyl (CF₃) group onto this scaffold has become a paramount tool for fine-tuning a molecule's pharmacological profile. This technical guide provides an in-depth analysis of the multifaceted role of the CF₃ group in modulating the bioactivity of benzenesulfonamides. We will explore its profound impact on key physicochemical properties, the resulting pharmacodynamic consequences on target engagement, and its crucial influence on pharmacokinetic characteristics such as metabolic stability. This guide synthesizes theoretical principles with practical, field-proven experimental protocols to offer researchers and drug development professionals a comprehensive resource for leveraging trifluoromethylation in rational drug design.

Introduction: The Strategic Value of Fluorination

In drug discovery, the modification of a lead compound with specific functional groups is a critical strategy to enhance biological and physicochemical properties.[1] The benzenesulfonamide moiety is a well-established pharmacophore, particularly recognized for its ability to inhibit metalloenzymes like carbonic anhydrases (CAs) and cyclooxygenases (COX).[2][3] The primary sulfonamide group (-SO₂NH₂) is often a key zinc-binding group, crucial for inhibitory activity.[2][4] The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, has emerged as a powerful tactic to optimize these molecules.[5] The CF₃ group's unique combination of high electronegativity, steric bulk, and lipophilicity allows it to profoundly influence a drug's absorption, distribution, metabolism, excretion (ADME), and target affinity.[6][7] This guide will dissect the core principles behind the CF₃ group's impact and provide the experimental frameworks to assess them.

The Physicochemical Impact of the Trifluoromethyl Group

The biological effects of the CF₃ group are a direct consequence of its influence on the molecule's fundamental physicochemical properties. Its strong electron-withdrawing nature and lipophilicity are the primary drivers of its utility.[8]

Modulation of Acidity (pKa)

The CF₃ group is a potent electron-withdrawing substituent.[5] When placed on the benzene ring of a benzenesulfonamide, its inductive effect significantly increases the acidity of the sulfonamide proton (lowers the pKa). This is critical because the anionic, deprotonated form of the sulfonamide is what coordinates with the catalytic zinc ion in many target metalloenzymes, such as carbonic anhydrase.[2][4] A lower pKa ensures a higher population of the active anionic species at physiological pH, which can lead to more potent inhibition. For trifluoromethanesulfonamide (TfNH₂), the strong electron-withdrawing effect of the CF₃SO₂- group results in a pKa of approximately 6.3, making it a relatively strong NH-acid.[9]

Enhancement of Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter governing a drug's ability to cross biological membranes and engage with hydrophobic binding pockets in target proteins. The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, and its incorporation generally increases a molecule's LogP value.[6][10] For instance, the Hansch π value, which quantifies the lipophilicity contribution of a substituent, is +0.88 for the CF₃ group.[6] This enhanced lipophilicity can improve membrane permeability, leading to better absorption and distribution.[7] However, the relationship is not always linear; the position of the CF₃ group and the overall molecular context can lead to complex effects on LogP.[11]

Alteration of Molecular Conformation and Interactions

The CF₃ group is bulkier than a methyl group and can influence the molecule's preferred conformation.[6] Its fluorine atoms are poor hydrogen bond acceptors but can participate in other non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to binding affinity.[6][12] The electronic modulation of the aromatic ring by the CF₃ group can also enhance electrostatic interactions with biological targets.[5]

Table 1: Comparative Physicochemical Properties

| Compound | Substituent | Predicted pKa (Sulfonamide) | Predicted LogP | Key Effect |

| Benzenesulfonamide | -H | ~10.0 | 1.09 | Baseline |

| 4-Methylbenzenesulfonamide | 4-CH₃ | ~10.2 | 1.62 | Minor lipophilicity increase |

| 4-(Trifluoromethyl)benzenesulfonamide | 4-CF₃ | ~8.5 | 2.51 | Significant pKa decrease, significant lipophilicity increase |

Note: pKa and LogP values are estimations to illustrate trends and can vary based on prediction software and experimental conditions.

Caption: Logical flow of the CF₃ group's influence on bioactivity.

Pharmacodynamic Consequences: Enhancing Target Engagement

The changes in physicochemical properties directly translate to altered pharmacodynamics, primarily affecting how the drug interacts with its biological target.

Case Study: Carbonic Anhydrase (CA) Inhibitors

Benzenesulfonamides are classic inhibitors of carbonic anhydrases.[13] The sulfonamide group coordinates to the Zn²⁺ ion in the active site, while the substituted phenyl ring extends into the active site cavity.[4] The introduction of a CF₃ group can enhance binding affinity through several mechanisms:

-

Increased Hydrophobic Interactions: The lipophilic CF₃ group can form favorable interactions with hydrophobic residues lining the active site pocket (e.g., Val121, Phe131, Leu198).[4]

-

Optimal pKa: As discussed, the lowered pKa ensures a greater concentration of the active anionic sulfonamide at physiological pH, strengthening the crucial interaction with the zinc cofactor.

Caption: CF₃-benzenesulfonamide binding in a carbonic anhydrase active site.

Case Study: Celecoxib and COX-2 Selectivity

Celecoxib is a selective COX-2 inhibitor with a benzenesulfonamide core.[14] Its structure features a 3-(trifluoromethyl)pyrazolyl group. The CF₃ group plays a superior role in providing both potency and selectivity for COX-2 over COX-1.[14] The active site of COX-2 has a larger, more accommodating hydrophobic side pocket compared to COX-1, due to a key amino acid difference (Val523 in COX-2 vs. Ile523 in COX-1). The bulky CF₃ group of celecoxib fits favorably into this larger side pocket of COX-2, contributing significantly to its binding affinity and selectivity. A trifluoromethyl analogue of celecoxib (TFM-C), where the 4-methyl group is replaced by another CF₃ group, showed a 205-fold lower COX-2 inhibitory activity, demonstrating the sensitive structure-activity relationship, yet it retained other COX-2-independent biological effects.[15][16]

Table 2: Importance of CF₃ Group for COX-2 Inhibition (Celecoxib vs. Analogue)

| Compound | 4-Position Group | 3-Pyrazolyl Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | -CH₃ | -CF₃ | 15 | 0.04 | 375 |

| TFM-C Analogue | -CF₃ | -CF₃ | >100 | 8.2 | >12 |

Data sourced from Chiba et al., 2015.[15]

Pharmacokinetic Profile: The Metabolic Stability Advantage

Perhaps the most significant advantage of incorporating a CF₃ group is the enhancement of metabolic stability.[6] Aromatic rings and methyl groups are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.

-

Blocking Metabolic Hotspots: Replacing a hydrogen atom on an aromatic ring with a CF₃ group can block a potential site of hydroxylation.

-

Inherent Stability of the C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation.[6]

This increased resistance to metabolism can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability, ultimately allowing for a lower and less frequent dosing regimen.[5][7]

Experimental Protocols for Assessment

To rationally design and validate the effects of trifluoromethylation, a series of standardized in vitro assays are essential.

Protocol: Determination of pKa by Potentiometric Titration

-

Objective: To quantify the acidity of the sulfonamide proton.

-

Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is determined from the midpoint of the titration curve.

-

Methodology:

-

Accurately weigh and dissolve the benzenesulfonamide derivative in a suitable co-solvent system (e.g., 20% ethanol in water) to ensure solubility.

-

Calibrate a pH meter using standard buffers (pH 4, 7, 10).

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Titrate the solution with standardized NaOH (e.g., 0.01 M), adding small, precise aliquots.

-

Record the pH after each addition.

-

Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

-

Causality: This measurement is critical as it directly informs the ionization state of the zinc-binding group at physiological pH, a key determinant of potency for metalloenzyme inhibitors.

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

-

Objective: To measure the compound's partitioning between an organic and an aqueous phase.

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

-

Methodology:

-

Prepare a stock solution of the compound in n-octanol.

-

Add a known volume of this stock solution to a mixture of buffer (pH 7.4) and n-octanol that have been pre-saturated with each other.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to reach equilibrium.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate LogP as: Log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

-

-

Causality: LogP is a fundamental predictor of membrane permeability and the potential for hydrophobic interactions with the target protein. This assay validates the lipophilic contribution of the CF₃ group.[10]

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

-

Objective: To assess the compound's susceptibility to Phase I metabolism.

-

Principle: The compound is incubated with liver microsomes (which contain CYP enzymes) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

-

Methodology:

-

Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer (pH 7.4), the test compound (e.g., at 1 µM), and liver microsomes (e.g., human or rat).

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Calculate the in vitro half-life (t₁/₂) from the slope of the natural log of the percent remaining versus time plot.

-

-

Causality: This assay provides a direct measure of metabolic stability, testing the hypothesis that the strong C-F bonds of the CF₃ group resist enzymatic degradation.[6][17]

Caption: Experimental workflow for evaluating a novel CF₃-benzenesulfonamide.

Conclusion

The trifluoromethyl group is far more than a simple bioisostere for a methyl group; it is a strategic tool that profoundly alters the physicochemical, pharmacodynamic, and pharmacokinetic properties of benzenesulfonamide-based drug candidates.[6][8] Its strong electron-withdrawing effect enhances the acidity of the key sulfonamide proton, while its lipophilicity and steric bulk improve target binding and membrane permeability.[4][5] Critically, the exceptional strength of the C-F bond imparts significant metabolic stability, a highly desirable trait in drug development.[7] By understanding these principles and employing the rigorous experimental protocols outlined in this guide, researchers can effectively harness the power of the trifluoromethyl group to design safer, more potent, and more effective benzenesulfonamide therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.

- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Benchchem.

- The Role of Trifluoromethyl

- Celecoxib. Wikipedia.

- The Role of Trifluoromethyl Groups in Modern Drug Design.

- An In-depth Technical Guide on the Mechanism of Action of 4-(1-Aminoethyl)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- A Series of Trifluoromethylisoxazolyl- and Trifluoromethylpyrazolyl- Substituted (Hetero)aromatic Sulfonamide Carbonic Anhydrase Inhibitors: Synthesis, and Convenient Prioritization Workflow for Further In Vivo Studies. PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.

- Simple Vector Considerations to Assess the Polarity of Partially Fluorin

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

- Thermophysical Properties of 2-(Trifluoromethyl)benzenesulfonamide. Chemcasts.

- Thermophysical Properties of 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. Chemcasts.

- 4-(Trifluoromethyl)benzenesulfonohydrazide. Enamine.

- A Glance at Trifluoromethanesulfonamide.

- This compound Properties vs Pressure | Density, Cp, Viscosity. Chemcasts.

- 2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018. PubChem.

- A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activ

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- 2-(Trifluoromethyl)benzenesulfonamide Properties vs Pressure | Density, Cp, Viscosity. Chemcasts.

- 2-(Trifluoromethyl)benzenesulfonamide. Chem-Impex.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.

- Showing metabocard for Trifluoromethanesulfonamide (HMDB0259206).

- TRIFLUOROMETHANESULFONAMIDE.

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.

- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflamm

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r

- Trifluoromethanesulfonamides and Related Compounds.

- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry.

- Journal of Medicinal Chemistry.

- This compound. Chem-Impex.

- Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models. PubMed.

- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central.

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed Central.

- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

- The effects of carbonic anhydrase inhibitors on aqueous humor chemistry and dynamics.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.

- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.

- Anti-neoplastic sulfonamides alter the metabolic homeostasis and disrupt the suppressor activity of regul

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Series of Trifluoromethylisoxazolyl- and Trifluoromethylpyrazolyl- Substituted (Hetero)aromatic Sulfonamide Carbonic Anhydrase Inhibitors: Synthesis, and Convenient Prioritization Workflow for Further In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of 4-(Trifluoromethyl)benzenesulfonamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compounds based on the 4-(Trifluoromethyl)benzenesulfonamide scaffold represent a versatile class of molecules with significant therapeutic potential. While primarily recognized for their potent inhibition of carbonic anhydrases, emerging evidence reveals a more complex pharmacological profile, implicating other signaling pathways and cellular processes. This in-depth technical guide provides a comprehensive overview of the established and putative mechanisms of action of these compounds. We will delve into the intricacies of carbonic anhydrase inhibition, explore the evidence for off-target effects on phospholipase C signaling, oxidative stress, and inflammatory pathways, and provide detailed experimental protocols for investigating these mechanisms. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this important class of compounds.

Introduction: The Chemical Versatility of the this compound Scaffold

The this compound core structure is a key building block in medicinal chemistry.[1] The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore that can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[1] The trifluoromethyl group (-CF₃) significantly influences the molecule's properties by enhancing its metabolic stability and binding affinity for target proteins.[1] These characteristics have led to the development of a wide array of derivatives with diverse biological activities, ranging from anti-glaucoma and anti-cancer to potential analgesic and anti-inflammatory applications.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most well-established mechanism of action for this compound and its derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation, fluid secretion, and various physiological processes.

Molecular Basis of Carbonic Anhydrase Inhibition

The inhibitory activity of benzenesulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion in the active site of the enzyme.[2][3] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. The binding is further stabilized by a network of hydrogen bonds between the sulfonamide group and amino acid residues within the active site, such as Thr199 and Glu106 in human CA II.[2]